9-Fluorenone-1-boronic acid

Overview

Description

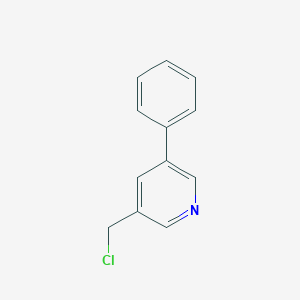

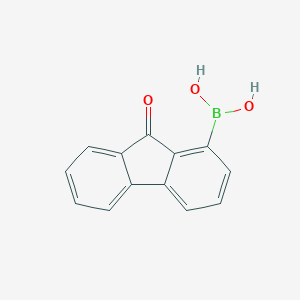

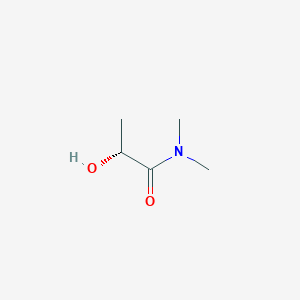

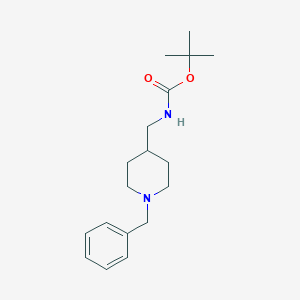

9-Fluorenone-1-boronic acid is a research chemical with the molecular formula C13H9BO3 and a molecular weight of 224.02 . It is a derivative of 9-fluorenone, which is a polycyclic aromatic ketone, made up of two benzene rings connected through a ketone functional group .

Synthesis Analysis

The synthesis of 9-fluorenone derivatives, including 9-fluorenone-1-boronic acid, often involves palladium-catalyzed reactions . For instance, the Csp2–Csp2 bond can be formed by a palladium-catalyzed Suzuki reaction of an aryl halide with an arylboronic acid . A one-pot, three-step reaction of N-tosylhydrazones, p-bromobenzeneboronic acid, and arylboronic acids has been established for the synthesis of 9-biarylfluorenes .Molecular Structure Analysis

The 9-Fluorenone-1-boronic acid molecule contains a total of 28 bond(s). There are 19 non-H bond(s), 13 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 ketone(s) (aromatic), and 2 hydroxyl group(s) .Chemical Reactions Analysis

Boronic acids, including 9-fluorenone-1-boronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They have been used in the development of sensors to recognize carbohydrates and other substances .Physical And Chemical Properties Analysis

9-Fluorenone-1-boronic acid has a boiling point of 489.8 ℃ at 760 mmHg and a density of 1.39 g/cm^3 . The compound is a solid at room temperature .Scientific Research Applications

Fluorescent Sensors

Boronic acids, including 9-Fluorenone-1-boronic acid, have been well developed as sensors to recognize carbohydrates or other substances . They can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .

Detection of Carbohydrates

Boronic acid-based sensors can detect carbohydrates such as glucose, ribose, and sialyl Lewis A/X . This makes them useful in medical and biological research, particularly in the study of diseases like diabetes where monitoring glucose levels is crucial.

Detection of Other Substances

Apart from carbohydrates, boronic acid-based sensors can also detect other substances including catecholamines, reactive oxygen species, and ionic compounds . This broadens their application in various fields of chemical and biological research.

Sensing Applications

The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for tracking and studying biological processes.

Protein Manipulation and Modification

Boronic acids, including 9-Fluorenone-1-boronic acid, can be used for protein manipulation and modification . This can be particularly useful in the field of biochemistry and molecular biology.

Separation Technologies

Boronic acids have also found use in separation technologies . They can be used for the separation of different molecules based on their interaction with boronic acids.

Development of Therapeutics

Finally, boronic acids are also being explored in the development of therapeutics . Their unique properties and interactions make them potential candidates for drug development.

Safety and Hazards

9-Fluorenone-1-boronic acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, rinse thoroughly with plenty of water and seek medical advice if necessary .

Future Directions

Boronic acids, including 9-fluorenone-1-boronic acid, are increasingly being used in diverse areas of research . They have been utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The use of boronic acids as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems, has been reviewed .

Mechanism of Action

Target of Action

9-Fluorenone-1-boronic acid is an organic compound . .

Mode of Action

It is synthesized by introducing a boronic acid functional group into 9-fluorenone .

Biochemical Pathways

In the degradation of fluorene, a related compound, intermediates such as 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid have been identified .

Action Environment

The action of 9-Fluorenone-1-boronic acid can be influenced by environmental factors. For instance, it should be stored in a dry, well-ventilated place, away from flammable substances and oxidizing agents . It is also important to avoid inhaling its dust or gas from its solution .

properties

IUPAC Name |

(9-oxofluoren-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKHBOOTOGTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3C2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400706 | |

| Record name | 9-Fluorenone-1-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Fluorenone-1-boronic acid | |

CAS RN |

194470-10-5 | |

| Record name | 9-Fluorenone-1-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)

![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)

![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)

![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)